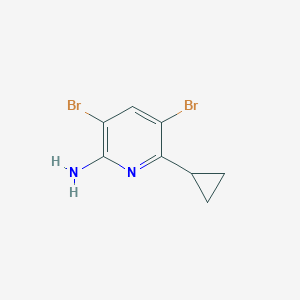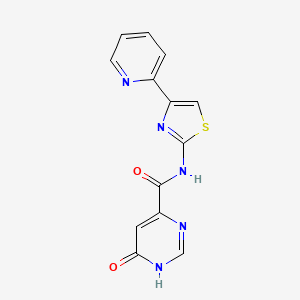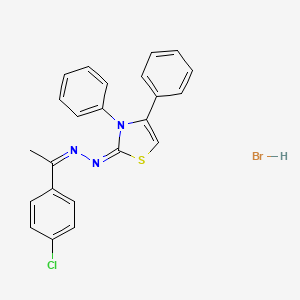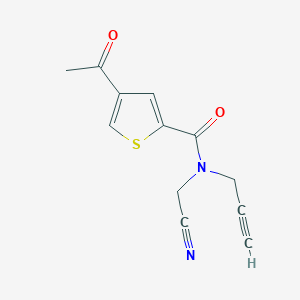
3,5-Dibromo-6-cyclopropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-6-cyclopropylpyridin-2-amine is a compound that can be presumed to have a pyridine core structure with bromine atoms substituted at the 3 and 5 positions, and a cyclopropyl group attached to the 6 position. The presence of an amine group at the 2 position indicates potential for various chemical reactions and interactions due to its nucleophilic character.
Synthesis Analysis
The synthesis of N-cyclopropyl derivatives, such as this compound, can be achieved through the reaction of anilines with cyclopropylboronic acid. This process is facilitated by the presence of a copper catalyst, specifically Cu(OAc)2, and a bipyridine ligand under an air atmosphere. The reaction is carried out in dichloroethane with sodium carbonate or sodium bicarbonate as the base, yielding good to excellent yields of the desired N-cyclopropyl derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure can be inferred. The pyridine ring serves as a stable aromatic platform, while the cyclopropyl group adds steric bulk and may influence the electronic properties of the molecule. The dibromo substitution pattern could affect the reactivity of the amine group and the overall electronic distribution within the molecule.
Chemical Reactions Analysis
The amine group in this compound is a site for potential chemical reactions. Amines are known to participate in a variety of reactions, including but not limited to, N-alkylation, acylation, and electrophilic aromatic substitution. The presence of the bromine atoms may also allow for further functionalization through cross-coupling reactions. The electronic coupling between amine redox sites, as studied in the context of a [Re(CO)3Cl]-chelated 2,2'-bipyridine system, suggests that similar coupling reactions could be possible with the amine group in the target molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The bromine atoms would contribute to the molecule's overall mass and could impact its boiling and melting points. The cyclopropyl group may confer a degree of rigidity to the molecule, potentially affecting its conformational stability. The amine group is likely to be a site of basicity and nucleophilicity, which would be important in reactions such as acid-base chemistry or in the formation of coordination complexes. Although not directly studied in the provided papers, similar compounds containing polypyridine and amine functionalities have been shown to exhibit interesting photophysical and electrochemical properties, which could also be relevant for this compound .
Aplicaciones Científicas De Investigación
1. Synthesis and Catalysis
3,5-Dibromo-6-cyclopropylpyridin-2-amine is significant in the synthesis of various bioactive compounds and organic materials. A study demonstrated its utility in selective synthesis methods, highlighting its role in the preparation of 2-aminopyridines through reactions with primary or secondary amines. This process is crucial for creating medicinally important compounds and has shown excellent yields in cross-coupling reactions, demonstrating its versatility in synthetic chemistry (Bolliger, Oberholzer, & Frech, 2011).
2. Formation of Pyridine-Containing Macrocycles
Research also indicates the use of this compound in the formation of new families of pyridine-containing macrocycles. These macrocycles, synthesized through palladium-catalyzed amination, hold potential for various applications in chemical synthesis and possibly in medicinal chemistry due to their unique structural properties (Averin et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dibromo-6-cyclopropylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-6(10)8(11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWLTXHHONTKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)






![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)


![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)